1-(5-Chloropyridin-2-yl)propan-2-ol

Description

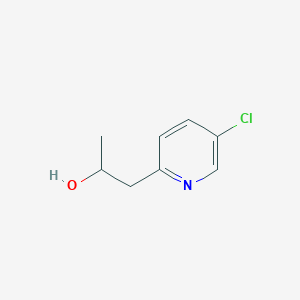

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

1-(5-chloropyridin-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H10ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5-6,11H,4H2,1H3 |

InChI Key |

YZQMIBHSFMUXNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=C(C=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 1 5 Chloropyridin 2 Yl Propan 2 Ol

Established Chemical Synthesis Pathways for the Chemical Compound

Traditional synthetic routes provide reliable and well-documented methods for accessing the target molecule. These pathways often involve multi-step sequences starting from commercially available pyridine (B92270) derivatives.

Nucleophilic addition is a cornerstone of carbon-carbon bond formation. A plausible and effective strategy for synthesizing 1-(5-chloropyridin-2-yl)propan-2-ol involves the reaction of a pyridyl organometallic reagent with a suitable electrophile, such as an epoxide.

One common approach begins with 2-bromo-5-chloropyridine. sigmaaldrich.comnih.gov This starting material can be converted into a Grignard reagent, (5-chloropyridin-2-yl)magnesium bromide, by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organometallic intermediate is a potent nucleophile. Subsequent reaction with propylene (B89431) oxide would lead to the desired product after an acidic workup. The epoxide ring is opened by the nucleophilic attack of the pyridyl anion at the less sterically hindered carbon, yielding the secondary alcohol, 1-(5-chloropyridin-2-yl)propan-2-ol. While Grignard reagents have been noted in the synthesis of complex derivatives containing the 5-chloropyridin-2-yl moiety, this specific application follows fundamental organic principles. tdcommons.org

Alkylation reactions provide another powerful tool for constructing the carbon skeleton of the target molecule. This pathway typically starts with 5-chloro-2-picoline (5-chloro-2-methylpyridine). The methyl group of the picoline is acidic enough to be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a nucleophilic (5-chloro-2-pyridyl)methyllithium species.

This lithiated intermediate can then act as a nucleophile in a reaction with an epoxide, such as propylene oxide. The reaction results in the formation of the desired alcohol, 1-(5-chloropyridin-2-yl)propan-2-ol, upon quenching. This lateral lithiation strategy is a well-documented method for the functionalization of picoline derivatives.

A widely used method for preparing secondary alcohols is the reduction of the corresponding ketone. In this case, the precursor would be 1-(5-chloropyridin-2-yl)propan-2-one. This ketone can be synthesized through various methods, such as the reaction of (5-chloropyridin-2-yl)lithium with acetylacetone (B45752) or the acylation of a suitable 5-chloropyridine derivative.

Once the precursor ketone is obtained, it can be readily reduced to 1-(5-chloropyridin-2-yl)propan-2-ol using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, typically in an ether solvent, followed by a careful aqueous workup.

This reduction step is generally high-yielding and provides a straightforward route to the final alcohol product. While the synthesis of related ketones like 1-(5-chloropyridin-2-yl)ethan-1-one is known nih.gov, the reduction of the specific propanone precursor follows these established principles.

Advanced Catalytic Approaches in the Synthesis of 1-(5-Chloropyridin-2-yl)propan-2-ol

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysis offer advanced solutions for the synthesis of 1-(5-chloropyridin-2-yl)propan-2-ol, particularly for the stereoselective reduction of its ketone precursor.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly powerful for asymmetric synthesis, enabling the production of a single enantiomer of a chiral molecule. The asymmetric reduction of the precursor ketone, 1-(5-chloropyridin-2-yl)propan-2-one, can be achieved via asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH).

These reactions typically employ transition metal complexes with chiral ligands. Ruthenium (Ru) complexes are among the most effective catalysts for this purpose. thieme-connect.denih.gov For instance, Ru-diphosphine/diamine complexes can catalyze the hydrogenation of pyridyl ketones with high enantioselectivity. nih.gov The coordination of the pyridine nitrogen to the metal center can influence the stereochemical outcome of the reaction. Recent studies have highlighted the successful asymmetric reduction of various heteroaryl methyl ketones, including pyridyl ketones, with excellent enantioselectivities. acs.org

Table 1: Examples of Homogeneous Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Substrate Type | Reaction | Key Features |

| Ru-DTBM-segphos | 2-Pyridyl-substituted Alkenes | Asymmetric Hydrogenation | High efficiency and enantioselectivity under low H₂ pressure. nih.gov |

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone (Aryl Ketone) | Asymmetric Hydrogenation | Provides high enantiomeric excess (ee) through a proposed concerted mechanism. nih.gov |

| Titanium/Zinc Bimetallic System | Aryl Ketones | Asymmetric Hydrogen-Atom Transfer | A novel non-enzymatic SET-type reduction with good to excellent enantioselectivities. acs.org |

Heterogeneous catalysis involves catalysts in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and recycling, aligning with the principles of green chemistry. baranlab.org For the synthesis of 1-(5-chloropyridin-2-yl)propan-2-ol, heterogeneous catalytic hydrogenation of the precursor ketone is a key application.

Commonly used heterogeneous catalysts for ketone reduction include:

Palladium on Carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney Ni)

These catalysts are typically used in a slurry with the substrate dissolved in a suitable solvent under a hydrogen atmosphere. libretexts.org The reaction occurs on the surface of the metal catalyst. libretexts.org While pioneering work required harsh conditions, modern heterogeneous catalysts can operate under milder temperatures and pressures. nih.govnih.gov The choice of catalyst and support can influence the reaction's selectivity and efficiency. baranlab.org This method provides a robust, scalable, and environmentally friendly alternative to using stoichiometric hydride reagents. illinois.edu

Table 2: Comparison of Catalytic Hydrogenation Approaches

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Selectivity | High, easily tunable with ligands | Can be high, influenced by metal, support, and surface properties |

| Asymmetric Synthesis | Well-established with chiral ligands | More challenging, but an active area of research |

| Catalyst Separation | Often difficult, may require chromatography | Simple (e.g., filtration) |

| Recyclability | Often poor | Generally good |

| Industrial Application | Common for fine chemicals and pharmaceuticals | Widespread in bulk and fine chemical production baranlab.org |

Photoredox Catalysis in Related Pyridyl Systems

While direct photoredox catalysis for the synthesis of 1-(5-chloropyridin-2-yl)propan-2-ol is not extensively documented, the principles of this technology have been successfully applied to related pyridyl systems, offering potential pathways for future development. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. acs.orgyoutube.com

In the context of pyridyl compounds, photoredox catalysis has been employed for the C-4 selective alkylation of pyridines. rsc.org This method uses readily available carboxylic acid-derived N-(acyloxy)phthalimides as alkyl radical precursors and maleate-derived pyridinium (B92312) salts as pyridine precursors, achieving good to excellent yields without the need for stoichiometric oxidants and acids. rsc.org The tolerance of oxidant and acid-sensitive functional groups highlights the versatility of this approach. rsc.org

Furthermore, a dual photoredox/pyridine N-oxide catalytic system has been developed for the carbohydroxylation and aminohydroxylation of α-olefins. acs.orgnih.gov This method facilitates the conversion of unactivated alkenes into primary alcohols, including those with medicinally relevant pyridine cores. acs.org The reaction proceeds through the generation of a pyridine N-oxy radical via a photoredox-catalyzed single-electron oxidation. acs.orgnih.gov Mechanistic studies, including fluorescence quenching experiments, have supported the proposed pathway involving interwoven radical steps and polar substitution. acs.orgnih.gov These examples in related systems demonstrate the potential of photoredox catalysis for the functionalization of pyridine derivatives and could be adapted for the synthesis of chiral pyridyl alcohols like 1-(5-chloropyridin-2-yl)propan-2-ol.

Asymmetric Synthesis and Enantioselective Preparation of 1-(5-Chloropyridin-2-yl)propan-2-ol

The synthesis of specific enantiomers of 1-(5-chloropyridin-2-yl)propan-2-ol is crucial for its potential applications. Asymmetric synthesis provides routes to enantiomerically pure or enriched chiral compounds. researchgate.netmcmaster.canih.gov

Chiral Auxiliaries and Ligand-Mediated Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.org This strategy has been widely applied in asymmetric synthesis for the preparation of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

Several classes of chiral auxiliaries have been developed, including:

Oxazolidinones: Popularized by David Evans, these auxiliaries are effective in directing aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.net

Camphorsultam (Oppolzer's sultam): This is another classic and widely used chiral auxiliary. wikipedia.org

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP): These are derived from (S)-proline and (R)-glutamic acid, respectively, and are used in various asymmetric transformations.

Pseudoephedrine: This can be used to synthesize optically active carboxylic acids and amino acids. wikipedia.org

In the context of pyridyl alcohol synthesis, chiral ligands are employed in metal-catalyzed reactions to induce enantioselectivity. While specific examples for 1-(5-chloropyridin-2-yl)propan-2-ol are not detailed in the provided results, the general principle involves the formation of a chiral catalyst complex that preferentially forms one enantiomer of the product.

Biocatalytic Transformations and Kinetic Resolution using Enzymes (e.g., Lipases, Acyltransferases)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. nih.govmdpi.comnih.govmdpi.com Kinetic resolution separates a racemic mixture by selectively reacting one enantiomer at a much faster rate than the other.

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, are highly effective in the enantioselective acylation or hydrolysis of secondary alcohols. nih.govmdpi.commdpi.com For example, CALB displayed on the surface of Pichia pastoris has shown excellent enzymatic activity and enantioselectivity for various secondary alcohols, achieving high enantiomeric excess (ee) of the product. nih.gov Similarly, Burkholderia cepacia lipase (B570770) (BCL) has been used for the stereoselective acylation of secondary allylic alcohols. nih.gov

The efficiency of these biocatalytic resolutions can be influenced by several factors, including the choice of acyl donor, solvent, and temperature. nih.gov Dynamic kinetic resolution (DKR) is an advanced approach that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

| Enzyme | Substrate Type | Reaction Type | Key Findings | Reference |

| Candida antarctica Lipase B (CALB) | Secondary Alcohols | Kinetic Resolution | High enantioselectivity (ee_p > 93.1%) for various sec-alcohols. | nih.gov |

| Pseudomonas cepacia Lipase | Secondary Alcohol Precursor | Kinetic Resolution (Hydrolysis) | Achieved 96:4 enantiomeric ratio of an alcohol precursor. | mdpi.com |

| Burkholderia cepacia Lipase (BCL) | Secondary Allylic Alcohols | Kinetic Resolution (Acylation) | High enantiomeric ratio (E > 200) obtained in n-hexane or solvent-free medium. | nih.gov |

Synthesis and Characterization of Key Precursors and Intermediates to the Chemical Compound

The synthesis of 1-(5-chloropyridin-2-yl)propan-2-ol relies on the availability of key precursors, most notably 2-chloro-5-methylpyridine.

Several methods have been reported for the synthesis of 2-chloro-5-methylpyridine. One common route involves the direct chlorination of 3-methylpyridine (B133936) (β-picoline). scispace.comresearchgate.net This reaction can be carried out using chlorine gas in the presence of a catalyst. scispace.com An alternative approach avoids the use of β-picoline and its associated byproducts by starting from propionaldehyde (B47417) and an acrylic ester. google.comgoogle.comepo.org This multi-step process involves the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone, followed by halogenation and subsequent chlorination to yield 2-chloro-5-methylpyridine. google.comgoogle.comepo.org

Another synthetic pathway utilizes a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate, which is then treated with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) at elevated temperatures to produce 2-chloro-5-methylpyridine. google.comgoogle.comepo.org

The characterization of these precursors and intermediates is essential to ensure their purity and identity before proceeding to the next synthetic step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically employed for this purpose.

| Precursor/Intermediate | Synthetic Route | Starting Materials | Key Reagents/Conditions | Reference |

| 2-Chloro-5-methylpyridine | Direct Chlorination | 3-Methylpyridine | Chlorine gas, catalyst, 40-60 °C | scispace.com |

| 2-Chloro-5-methylpyridine | From Dihydropyridone | Propionaldehyde, Acrylic ester | Amination, Halogenation, Chlorination | google.comgoogle.comepo.org |

| 2-Chloro-5-methylpyridine | From Dihalopiperidine | 2-Oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or phosgene, 80-130 °C | google.comgoogle.comepo.org |

| 2-Chloro-5-chloromethylpyridine | Chlorination | 2-Chloro-5-methylpyridine | Chlorine gas, catalyst, 50-60 °C | scispace.com |

Process Optimization and Scalability Considerations for 1-(5-Chloropyridin-2-yl)propan-2-ol Production in Research

Optimizing the synthesis of 1-(5-chloropyridin-2-yl)propan-2-ol in a research setting involves maximizing yield, purity, and efficiency while considering factors that would be relevant for potential scale-up.

For scalability, considerations include the cost and availability of starting materials and reagents, the safety of the reaction conditions, the ease of product isolation and purification, and the potential for continuous processing. For instance, the use of expensive or hazardous reagents might be feasible on a small laboratory scale but problematic for larger-scale production. The development of robust and reproducible procedures is paramount for ensuring consistent results as the reaction scale increases.

Advanced Spectroscopic and Structural Elucidation of 1 5 Chloropyridin 2 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. uobasrah.edu.iqresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of 1-(5-Chloropyridin-2-yl)propan-2-ol. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of different carbon environments. docbrown.infodocbrown.info

In the ¹H NMR spectrum of 1-(5-Chloropyridin-2-yl)propan-2-ol, distinct signals are expected for the protons on the pyridine (B92270) ring, the methylene (B1212753) group (CH₂), the methine group (CH), the hydroxyl group (OH), and the methyl group (CH₃). The chemical shifts of the pyridine protons are influenced by the electron-withdrawing chloro substituent and the nitrogen atom. The protons of the propan-2-ol side chain will also exhibit characteristic shifts. For instance, the methyl protons would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton would appear as a multiplet, and the methylene protons would also show complex splitting patterns due to coupling with the methine proton and potentially the pyridine ring. The hydroxyl proton signal can sometimes be broad and its position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum of 1-(5-Chloropyridin-2-yl)propan-2-ol would show distinct signals for each unique carbon atom. The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region, with the carbon bearing the chlorine atom and the carbons adjacent to the nitrogen atom showing characteristic downfield shifts. The carbons of the propan-2-ol side chain will appear in the aliphatic region of the spectrum. The presence of two distinct signals for the two methyl groups in a related compound, propan-2-ol, indicates their different chemical environments. docbrown.info

A detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each signal to a specific atom in the molecule, providing a complete picture of its covalent structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-(5-Chloropyridin-2-yl)propan-2-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H | 7.0 - 8.5 | 120 - 150 |

| CH (methine) | 3.5 - 4.5 | 60 - 70 |

| CH₂ (methylene) | 2.5 - 3.5 | 40 - 50 |

| CH₃ (methyl) | 1.0 - 1.5 | 20 - 30 |

| OH | Variable | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.edu Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that complements the data from 1D NMR spectra. youtube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduuvic.ca In the COSY spectrum of 1-(5-Chloropyridin-2-yl)propan-2-ol, cross-peaks would be observed between the methine proton and the adjacent methylene and methyl protons, confirming the propan-2-ol side chain structure. Correlations between the pyridine protons would also be visible, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.comyoutube.com The HSQC spectrum would show a cross-peak for each C-H bond in the molecule. For example, the signal for the methine proton would correlate with the signal for the methine carbon, and so on for the methylene, methyl, and pyridine C-H groups. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.comyoutube.comyoutube.com HMBC is particularly useful for connecting different parts of a molecule. For instance, correlations would be expected between the methylene protons and the C2 carbon of the pyridine ring, as well as the methine and methyl carbons. This would definitively link the propan-2-ol side chain to the pyridine ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of 1-(5-Chloropyridin-2-yl)propan-2-ol.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. core.ac.ukresearchgate.netnih.gov For 1-(5-Chloropyridin-2-yl)propan-2-ol, these techniques can confirm the presence of key structural features.

The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. docbrown.info C-H stretching vibrations from the aromatic pyridine ring and the aliphatic propanol (B110389) side chain would appear in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring would likely be observed in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would typically appear in the 1000-1200 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netnih.gov The Raman spectrum of 1-(5-Chloropyridin-2-yl)propan-2-ol would also show characteristic bands for the pyridine ring vibrations and the aliphatic side chain. The symmetric stretching of the pyridine ring would likely give a strong Raman signal.

By analyzing both the FT-IR and Raman spectra, a comprehensive picture of the vibrational modes of the molecule can be obtained, confirming the presence of the chloropyridinyl and propan-2-ol moieties.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orgmiamioh.edu When 1-(5-Chloropyridin-2-yl)propan-2-ol is analyzed by mass spectrometry, the molecular ion peak (M⁺) would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion provides valuable structural information. youtube.com Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene carbon, leading to the formation of a stable oxonium ion.

Loss of water: Dehydration of the alcohol to form an alkene.

Cleavage of the side chain: Fragmentation of the bond between the pyridine ring and the propan-2-ol side chain.

Fragmentation of the pyridine ring: Cleavage of the aromatic ring, although this is generally less favorable.

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule and confirm the connectivity of the different functional groups.

Table 2: Potential Mass Spectrometry Fragments for 1-(5-Chloropyridin-2-yl)propan-2-ol

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-H₂O]⁺ | Loss of a water molecule |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-C₃H₇O]⁺ | Cleavage of the propan-2-ol side chain |

| [C₅H₃ClN]⁺ | Chloropyridine fragment |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Since 1-(5-Chloropyridin-2-yl)propan-2-ol contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate and quantify these enantiomers. sigmaaldrich.comnih.govnih.gov This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with alcohol functional groups. windows.net The mobile phase composition, flow rate, and column temperature are also important parameters that need to be optimized to achieve baseline separation of the enantiomers.

By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately determined. This is crucial in fields where the biological activity of a compound is dependent on its stereochemistry.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govuchicago.edu If a suitable single crystal of 1-(5-Chloropyridin-2-yl)propan-2-ol can be grown, this technique can provide precise information about its solid-state structure and conformation. nih.gov

The analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information reveals the exact bond lengths, bond angles, and torsion angles within the molecule. It can also provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules are packed in the crystal. This detailed structural information is invaluable for understanding the physical and chemical properties of the compound in the solid state.

Computational and Theoretical Chemistry Studies on 1 5 Chloropyridin 2 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can determine the geometry and energy of the compound. For 1-(5-Chloropyridin-2-yl)propan-2-ol, DFT calculations would be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to accurately model its molecular and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is linked to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more polarizable and reactive. For 1-(5-Chloropyridin-2-yl)propan-2-ol, FMO analysis would pinpoint which parts of the molecule are most likely to participate in chemical reactions. While specific data is unavailable, a hypothetical FMO analysis might yield results similar to those in the table below.

Hypothetical FMO Data for 1-(5-Chloropyridin-2-yl)propan-2-ol

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

Note: The values in this table are illustrative and represent typical data obtained from such an analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. For 1-(5-Chloropyridin-2-yl)propan-2-ol, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group, identifying them as sites for electrophilic interaction. Positive potential might be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. wikipedia.orgwisc.edu This analysis provides insights into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.dersc.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalization effects. A higher E(2) value indicates a stronger interaction. For 1-(5-Chloropyridin-2-yl)propan-2-ol, NBO analysis could reveal key stabilizing interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and bonds, MD provides insights into the conformational flexibility and stability of a molecule in different environments (e.g., in a vacuum or in a solvent). semanticscholar.org For 1-(5-Chloropyridin-2-yl)propan-2-ol, an MD simulation could track its structural changes, identify the most stable conformers, and analyze the root-mean-square deviation (RMSD) to assess the stability of its structure over the simulation period. nih.gov This information is crucial for understanding how the molecule might behave in a biological system.

In Silico Ligand-Target Interaction Modeling for Mechanistic Hypotheses (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. nih.gov This method is fundamental in drug discovery for generating hypotheses about a compound's mechanism of action. researchgate.net The process involves placing the ligand, 1-(5-Chloropyridin-2-yl)propan-2-ol, into the binding site of a selected target protein and calculating a docking score, which estimates the binding affinity (often in kcal/mol). nih.gov A lower (more negative) score typically indicates a more favorable binding interaction. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Hypothetical Docking Results for 1-(5-Chloropyridin-2-yl)propan-2-ol

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -7.8 | LYS72, GLU91, VAL57 |

| Cyclin-Dependent Kinase 2 | -8.2 | PHE80, LEU134, ASP86 |

Note: This table is for illustrative purposes. The selection of target proteins and the resulting data are hypothetical.

Structure-Activity Relationship (SAR) Prediction and QSAR Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To develop a QSAR model for derivatives of 1-(5-Chloropyridin-2-yl)propan-2-ol, a set of analogues would be synthesized and their biological activity tested. mdpi.com Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would then be calculated for each derivative. Statistical methods, such as multiple linear regression, are used to build a model that predicts activity based on these descriptors. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Lack of Specific Research Data Precludes Article on 1-(5-Chloropyridin-2-yl)propan-2-ol in Catalysis Data Science

While research exists on the broader class of pyridinyl alcohol ligands in catalysis, and computational methods are widely used in catalyst design, a direct link to 1-(5-Chloropyridin-2-yl)propan-2-ol within the specified context of ligand parametrization and data-driven science is absent from the available public-domain research. General studies on related pyridinyl alcohols do indicate their utility in forming complexes with various transition metals for catalytic applications, such as oxidation and cross-coupling reactions. researchgate.netd-nb.infoacs.org These studies often employ computational tools to understand ligand effects on catalyst stability and activity. acs.org

Furthermore, the field of data-driven catalyst design is rapidly expanding, utilizing machine learning and large datasets to predict the performance of new catalysts and ligands. researchgate.net However, the inclusion of 1-(5-Chloropyridin-2-yl)propan-2-ol in such a data-driven study or a detailed computational analysis of its parameters for catalysis research has not been reported in the searched literature.

Without specific data on its use in computational and data science-focused catalysis research, any attempt to create an article would necessitate speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions of the request. Therefore, the generation of a scientifically accurate and detailed article as outlined is not possible at this time.

Chemical Reactivity and Derivatization Strategies for 1 5 Chloropyridin 2 Yl Propan 2 Ol

Functional Group Transformations of the Secondary Alcohol Moiety (e.g., Oxidation to Ketones)

The secondary alcohol group in 1-(5-chloropyridin-2-yl)propan-2-ol is readily oxidized to the corresponding ketone, 1-(5-chloropyridin-2-yl)propan-2-one. doubtnut.combldpharm.com This transformation is a fundamental reaction in organic synthesis, often employing various oxidizing agents. organic-chemistry.org

Common oxidizing agents for converting secondary alcohols to ketones include:

Chromic acid (H₂CrO₄): A strong oxidizing agent that can be prepared in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid. libretexts.org

Pyridinium (B92312) chlorochromate (PCC): A milder oxidizing agent that is selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without further oxidation. libretexts.org

Dess-Martin periodinane (DMP): A hypervalent iodine reagent known for its mild reaction conditions and broad functional group tolerance. libretexts.org

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. A variation of this uses 2,4,6-trichloro mnstate.edulibretexts.orglibretexts.org-triazine (cyanuric chloride) to activate DMSO. organic-chemistry.org

Other methods: Oxidations can also be achieved using reagents like manganese dioxide (MnO₂), particularly for allylic and benzylic alcohols, or through catalytic systems such as those involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. organic-chemistry.org

The choice of oxidizing agent depends on the specific requirements of the synthesis, such as the presence of other sensitive functional groups in the molecule.

Reactions Involving the Pyridine (B92270) Ring (e.g., Reduction, Electrophilic Aromatic Substitution on Activated Pyridine)

The pyridine ring in 1-(5-chloropyridin-2-yl)propan-2-ol can undergo several transformations, including reduction and electrophilic aromatic substitution.

Reduction of the Pyridine Ring: The aromatic pyridine ring is generally resistant to reduction under mild conditions. However, it can be reduced to a piperidine (B6355638) ring using more powerful reducing agents or catalytic hydrogenation under specific conditions. clockss.org For instance, pyridine and its derivatives can be reduced by samarium diiodide (SmI₂) in the presence of water. clockss.org Catalytic hydrogenation over platinum, Raney nickel, or copper-chromium oxide catalysts can also achieve this transformation. clockss.org

Electrophilic Aromatic Substitution (EAS): The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring towards electrophiles. mnstate.edumasterorganicchemistry.com Furthermore, the existing chloro and alkyl substituents on the ring influence the position of any incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing group, while the alkyl substituent is an activating, ortho-, para-directing group. mnstate.eduyoutube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.commasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.commasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are often challenging on deactivated pyridine rings. youtube.commasterorganicchemistry.com

The regioselectivity of these reactions on the 1-(5-chloropyridin-2-yl)propan-2-ol ring system will be a result of the combined directing effects of the existing substituents.

Substitution Reactions of the Chlorine Atom and Hydroxyl Group for Further Functionalization

Both the chlorine atom and the hydroxyl group of 1-(5-chloropyridin-2-yl)propan-2-ol can be substituted to introduce new functional groups.

Substitution of the Chlorine Atom: The chlorine atom on the pyridine ring can be replaced via nucleophilic aromatic substitution (SNA_r). This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. youtube.com The reactivity is often enhanced when the halogen is at the 2- or 4-position relative to the ring nitrogen. youtube.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, ether, and thioether derivatives, respectively. youtube.comnih.gov For example, 2-chloropyridine (B119429) derivatives can react with amines to form 2-aminopyridine (B139424) derivatives. youtube.com

Substitution of the Hydroxyl Group: The hydroxyl group of an alcohol is a poor leaving group. libretexts.orglibretexts.org Therefore, to facilitate its substitution, it must first be converted into a better leaving group. libretexts.orgmsu.edu

Common strategies include:

Conversion to a Halide: The alcohol can be converted to an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. youtube.com Reaction with strong hydrohalic acids (HCl, HBr, HI) can also achieve this transformation. libretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine to form a tosylate or mesylate ester. youtube.compearson.com These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in S_N2 reactions. pearson.com

Formation of Novel Derivatives and Analogs with Modified Pyridine or Propanol (B110389) Moieties

The reactivity of 1-(5-chloropyridin-2-yl)propan-2-ol allows for the synthesis of a diverse array of derivatives and analogs.

Synthesis of Ether, Ester, and Amine Derivatives

Ether Derivatives: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.commasterorganicchemistry.com Alternatively, ethers can be formed under acidic conditions. msu.edu

Ester Derivatives: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride). medcraveonline.commedcraveonline.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.orgresearchgate.net Enzymatic esterification is also a viable and often more selective method. medcraveonline.commedcraveonline.com

Amine Derivatives: Amine derivatives can be synthesized by first converting the alcohol to a good leaving group (e.g., a tosylate) and then reacting it with an amine. pearson.com Another route involves the substitution of the chlorine atom on the pyridine ring with an amine. youtube.comchemicalbook.com

Cyclization Reactions Leading to Fused Heterocycles

The functional groups present in 1-(5-chloropyridin-2-yl)propan-2-ol and its derivatives can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, derivatives of aminopyridines can be used in Skraup or Friedländer reactions to synthesize naphthyridine-type structures. mdpi.com Photochemical reactions of pyridines with silylboranes have also been shown to lead to ring contraction, forming pyrrolidine (B122466) derivatives. nih.gov The specific nature of the fused heterocycle will depend on the derivative used and the reaction conditions employed.

Role of the Chemical Compound as a Versatile Building Block in Organic Synthesis

1-(5-Chloropyridin-2-yl)propan-2-ol serves as a key intermediate and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov The presence of multiple reactive sites allows for sequential and regioselective modifications, enabling the construction of a wide range of target structures. For instance, derivatives of chloropyridines are used in the synthesis of various biologically active compounds. tdcommons.orgnih.gov The ability to functionalize the alcohol, the pyridine ring, and the chlorine-substituted position makes this compound a valuable starting material for creating libraries of compounds for drug discovery and other applications. nih.gov

Table of Reactions and Derivatives

| Reaction Type | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| Oxidation | 1-(5-Chloropyridin-2-yl)propan-2-ol | PCC, CH₂Cl₂ | 1-(5-Chloropyridin-2-yl)propan-2-one |

| Esterification | 1-(5-Chloropyridin-2-yl)propan-2-ol | Acetic anhydride, pyridine | 1-(5-Chloropyridin-2-yl)propan-2-yl acetate |

| Ether Synthesis (Williamson) | 1-(5-Chloropyridin-2-yl)propan-2-ol | 1. NaH, THF; 2. CH₃I | 2-(1-Methoxy-1-methylethyl)-5-chloropyridine |

| Hydroxyl Substitution (to Halide) | 1-(5-Chloropyridin-2-yl)propan-2-ol | SOCl₂, pyridine | 2-(2-Chloropropyl)-5-chloropyridine |

| Chlorine Substitution | 1-(5-Chloropyridin-2-yl)propan-2-ol | R-NH₂, heat | 1-(5-(Alkylamino)pyridin-2-yl)propan-2-ol |

Mechanistic Biological Investigations of 1 5 Chloropyridin 2 Yl Propan 2 Ol and Its Derivatives

In Vitro Studies on Specific Molecular Targets and Cellular Pathways

No studies were identified that investigated the specific molecular targets or cellular pathways modulated by 1-(5-Chloropyridin-2-yl)propan-2-ol. Research elucidating its interactions with specific proteins, signaling cascades, or other cellular components is not available in the public domain.

Biochemical Assays for Enzyme Modulation and Receptor Binding Affinity

There is no available data from biochemical assays detailing the effects of 1-(5-Chloropyridin-2-yl)propan-2-ol on enzyme activity. Furthermore, receptor binding affinity studies for this compound have not been published, leaving its potential interactions with specific receptor subtypes unknown.

Investigation of In Vitro Antimicrobial and Antifungal Mechanisms against Pathogens

While the antimicrobial and antifungal mechanisms of various pyridine (B92270) derivatives have been explored, no research could be found that specifically investigates the in vitro antimicrobial or antifungal properties of 1-(5-Chloropyridin-2-yl)propan-2-ol. Studies detailing its mechanisms, such as the inhibition of metabolic pathways or cell wall disruption against specific pathogens, are absent from the current scientific literature.

Cellular-Level Anticancer Mechanisms

Information regarding the cellular-level anticancer mechanisms of 1-(5-Chloropyridin-2-yl)propan-2-ol is not available. There are no published reports on its in vitro cytotoxicity against cancer cell lines, its potential to induce apoptosis, or the identification of any specific molecular targets related to anticancer activity.

Exploration of Antiviral Properties and Interactions with Host Cell Processes

There is no research available exploring the potential antiviral properties of 1-(5-Chloropyridin-2-yl)propan-2-ol. Consequently, its interaction with host cell processes, such as lipid metabolism, in the context of viral replication has not been studied.

Advanced Research Applications and Potential Translational Avenues for 1 5 Chloropyridin 2 Yl Propan 2 Ol

Utility in Ligand Design for Catalysis and Coordination Chemistry

The unique combination of a nitrogen-containing heteroaromatic ring and an alcohol moiety in 1-(5-Chloropyridin-2-yl)propan-2-ol makes it a compelling candidate for ligand design in the fields of catalysis and coordination chemistry. Pyridine-based alcohols are known to form stable complexes with a wide range of transition metals, and their derivatives have shown significant promise in various catalytic transformations. d-nb.info

Pyridinyl alcohol ligands can coordinate to metal centers in a bidentate fashion through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the alcohol group. d-nb.info This chelation can enhance the stability and catalytic activity of the resulting metal complexes. The electronic properties of the pyridine ring and the steric environment around the metal center can be fine-tuned by substituents on the ring, such as the chloro group in 1-(5-Chloropyridin-2-yl)propan-2-ol. This chloro-substituent can influence the electron density at the nitrogen atom, thereby modulating the coordination properties of the ligand and the reactivity of the metal complex.

Research on related pyridinyl alcohol ligands has demonstrated their effectiveness in a variety of catalytic reactions. For instance, copper(II) complexes of pyridinyl alcohol ligands have been successfully employed as catalysts in the selective oxidation of alkanes. d-nb.info Furthermore, ruthenium(II) complexes with polypyridyl ligands have been shown to catalyze the oxidation of alcohols. rsc.org The presence of the chloro group in 1-(5-Chloropyridin-2-yl)propan-2-ol could potentially enhance the catalytic activity or selectivity in such oxidation reactions.

The field of coordination chemistry also benefits from the versatility of pyridinyl alcohol ligands. They can facilitate the formation of both mononuclear and polynuclear metal complexes with diverse structural geometries. d-nb.info The study of these complexes provides valuable insights into their magnetic, electronic, and structural properties, which are crucial for the development of new materials and catalysts. While direct studies on the coordination chemistry of 1-(5-Chloropyridin-2-yl)propan-2-ol are not extensively documented, the established reactivity of similar ligands suggests a rich area for future investigation.

Table 1: Examples of Catalytic Applications of Pyridinyl Alcohol Ligand Complexes

| Catalyst Type | Ligand Class | Metal Ion | Catalytic Application | Reference |

| Oxidation Catalyst | Pyridinyl alcohol | Copper(II) | Selective oxidation of n-octane | d-nb.info |

| Oxidation Catalyst | Polypyridyl | Ruthenium(II) | Oxidation of alcohols | rsc.org |

| Oxidation Catalyst | Pyridylalkylamine | Nickel(II) | Alkane hydroxylation | psu.edu |

| Oxidation Catalyst | Organotellurium ligands | Various | Alcohol oxidation | rsc.org |

Exploration in Materials Science and Polymer Chemistry as a Monomer or Modifier

The bifunctional nature of 1-(5-Chloropyridin-2-yl)propan-2-ol, possessing both a reactive hydroxyl group and a functional pyridine ring, suggests its potential utility in materials science and polymer chemistry. Although specific applications of this compound as a monomer or modifier are not yet widely reported, its structural attributes provide a basis for future exploration in these fields.

The hydroxyl group of 1-(5-Chloropyridin-2-yl)propan-2-ol can participate in polymerization reactions, such as polycondensation or ring-opening polymerization, to be incorporated into polyester (B1180765) or polyurethane backbones. The presence of the 5-chloropyridin-2-yl moiety as a side chain would then impart specific properties to the resulting polymer. For instance, pyridine-functionalized polymers have been investigated for their potential in various applications, including as materials for carbonized membranes and for the capture of pollutants. mdpi.com

The nitrogen atom of the pyridine ring can act as a site for further chemical modification, allowing for the grafting of other functional groups or the formation of polymer-metal complexes. This could lead to the development of functional materials with tailored properties, such as flame retardancy, altered solubility, or catalytic activity. For example, pyridine and bipyridine end-functionalized polylactides have been synthesized and used to stabilize palladium nanoparticles for catalytic applications. researchgate.net

While the direct use of 1-(5-Chloropyridin-2-yl)propan-2-ol in polymer synthesis is a nascent area of research, the known applications of other functionalized pyridines in materials science highlight the potential of this compound as a valuable building block for creating novel polymers and functional materials. mdpi.com

Application as Analytical Standards in Research and Development

In the realm of research and development, particularly within the pharmaceutical and chemical industries, the availability of well-characterized analytical standards is paramount for ensuring the quality, purity, and consistency of products. An analytical standard is a highly purified compound that is used as a reference in analytical tests.

While 1-(5-Chloropyridin-2-yl)propan-2-ol is not currently listed as a widely available certified reference material, its structural analogues and related compounds are used for such purposes. For example, 4-Amino-2-chloropyridine is used as an intermediate in the synthesis of various active pharmaceutical ingredients and can be analyzed using HPLC methods that would require a standard for quantification and identification. sielc.com

Given that 1-(5-Chloropyridin-2-yl)propan-2-ol can be an intermediate or a potential impurity in the synthesis of more complex molecules, its availability as a characterized analytical standard would be highly valuable. It could be used for:

Impurity Profiling: Identifying and quantifying its presence as an impurity in a final product.

Method Development and Validation: Establishing and validating analytical methods (e.g., HPLC, GC) for the analysis of related compounds.

Metabolic Studies: Serving as a reference compound in studies investigating the metabolism of larger molecules containing this structural motif.

The synthesis and certification of 1-(5-Chloropyridin-2-yl)propan-2-ol as a pharmaceutical secondary standard would provide laboratories and manufacturers with a cost-effective and convenient tool for quality control.

Contribution to Fundamental Heterocyclic Chemistry Research and Methodological Development

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry and drug discovery. acs.orgresearchgate.net Pyridine derivatives, for instance, are found in numerous approved drugs. wikipedia.org The compound 1-(5-Chloropyridin-2-yl)propan-2-ol serves as a valuable building block and intermediate in the synthesis of novel heterocyclic systems, thereby contributing to the advancement of fundamental heterocyclic chemistry and the development of new synthetic methodologies.

The presence of multiple reactive sites—the pyridine ring, the chloro substituent, and the secondary alcohol—allows for a wide range of chemical transformations. The pyridine ring can undergo various functionalization reactions, while the chloro group can be displaced by nucleophiles in SNAr reactions. wikipedia.org The alcohol group can be oxidized to a ketone or used in esterification and etherification reactions.

The synthesis of 1-(5-Chloropyridin-2-yl)propan-2-ol itself can be a subject of methodological development, aiming for more efficient, stereoselective, and environmentally benign synthetic routes. For example, the synthesis of related pyridinyl alcohols has been explored through various synthetic strategies. mdpi.com

Furthermore, this compound can be a key starting material for the construction of more complex molecular architectures. A patent describes the preparation of various 2-chloropyridine (B119429) derivatives that are useful as starting materials for herbicides and fungicides, highlighting the industrial relevance of such compounds. google.com By exploring the reactivity of 1-(5-Chloropyridin-2-yl)propan-2-ol, chemists can develop new synthetic pathways to access novel heterocyclic scaffolds with potential biological activity. jneonatalsurg.comtdcommons.org

Future Research Directions and Perspectives for 1 5 Chloropyridin 2 Yl Propan 2 Ol

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of any chemical entity from a laboratory curiosity to a widely used tool is contingent on the availability of efficient and environmentally benign synthetic routes. Future research should prioritize the development of "green" synthetic methodologies for 1-(5-Chloropyridin-2-yl)propan-2-ol.

Key areas of focus could include:

Catalytic C-H Functionalization: Traditional methods for creating such molecules often involve multi-step sequences with protecting groups, leading to significant waste. Modern approaches focusing on the direct C-H functionalization of the pyridine (B92270) ring could offer a more atom-economical and sustainable alternative. ncl.res.in

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, aqueous conditions. Future work could explore engineered enzymes to catalyze the key bond-forming steps in the synthesis of 1-(5-Chloropyridin-2-yl)propan-2-ol.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Green Solvents: Research into replacing conventional volatile organic solvents with greener alternatives, such as deep eutectic solvents or bio-derived alcohols, is crucial for reducing the environmental impact of synthesis. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for 1-(5-Chloropyridin-2-yl)propan-2-ol

| Methodology | Potential Advantages | Key Research Challenges | Illustrative Solvent | Hypothetical Yield |

|---|---|---|---|---|

| Traditional Grignard | Well-established reactivity | Stoichiometric metal waste, moisture sensitivity | Tetrahydrofuran (B95107) (THF) | 65-75% |

| C-H Activation | High atom economy, fewer steps | Catalyst development, regioselectivity control | 2-Methyl-THF | 80-90% |

| Biocatalysis | High stereoselectivity, green conditions | Enzyme discovery and engineering | Aqueous Buffer | >95% (enantiopure) |

| Flow Chemistry | Scalability, safety, high throughput | Reactor design, catalyst immobilization | Acetonitrile | >90% |

Elucidation of Detailed Mechanistic Pathways in Biological Systems

Should 1-(5-Chloropyridin-2-yl)propan-2-ol or its derivatives exhibit biological activity, a thorough understanding of their mechanism of action at the molecular level will be paramount. This involves identifying specific biological targets and characterizing the interactions that drive the observed effects.

Future mechanistic studies would likely involve:

Target Identification: Employing techniques such as chemical proteomics, thermal shift assays, or genetic screening to identify the protein(s) or cellular pathways with which the compound interacts.

Biophysical Characterization: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.

Structural Biology: Determining the co-crystal structure of the compound bound to its target via X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) to reveal the precise binding mode and key molecular interactions.

Cellular Assays: Developing targeted cellular assays to confirm that the interaction observed in vitro translates to the desired functional effect within a living cell.

Rational Design and Synthesis of Next-Generation Derivatives for Specific Research Objectives

The 1-(5-Chloropyridin-2-yl)propan-2-ol scaffold serves as a foundational starting point for the rational design of new molecules with tailored properties. rsc.orgnih.govmdpi.com By systematically modifying different parts of the molecule, researchers can optimize for potency, selectivity, and pharmacokinetic properties. Molecular hybridization, which combines structural features from different bioactive molecules, is a powerful strategy in this regard. nih.gov

Potential strategies for derivative design include:

Modification of the Pyridine Ring: Replacing the chlorine atom with other functional groups (e.g., fluorine, cyano, trifluoromethyl) to modulate electronic properties and potential halogen bonding interactions.

Functionalization of the Side Chain: Altering the length of the alkyl chain, modifying the hydroxyl group, or introducing new functional groups to probe the binding pocket of a target and improve physicochemical properties.

Stereochemical Exploration: Synthesizing and testing individual enantiomers of the chiral propan-2-ol side chain, as biological targets often exhibit stereospecific recognition.

Table 2: Hypothetical Derivatives and Their Potential Research Applications

| Derivative Structure | Modification | Hypothetical Target Class | Rationale for Design |

|---|---|---|---|

| 1-(5-Fluoropyridin -2-yl)propan-2-ol | Chlorine to Fluorine substitution | Kinases | Improve metabolic stability and binding affinity. |

| 1-(5-Chloropyridin-2-yl)butan -2-ol | Propanol (B110389) to Butanol chain extension | Ion Channels | Probe for additional hydrophobic interactions in the binding site. |

| 2-(Amino )-1-(5-chloropyridin-2-yl)propan-1-ol | Hydroxyl to Amino group | G-Protein Coupled Receptors (GPCRs) | Introduce a basic center to form salt bridges. |

| 1-(5-Chloropyridin-2-yl)propan-2-one | Oxidation of alcohol to ketone | Proteases | Introduce a hydrogen bond acceptor. |

Integration of Artificial Intelligence and Machine Learning for Predictive Research and Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research cycle. mdpi.comnih.govyoutube.com

For 1-(5-Chloropyridin-2-yl)propan-2-ol and its analogs, AI and ML could be applied to:

Predictive Modeling: Train ML models on existing databases of pyridine-containing compounds to predict biological activities, toxicity profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and physicochemical properties for novel, virtual derivatives. mdpi.comnih.gov

Generative Design: Utilize deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to design entirely new molecules based on the chloropyridine scaffold that are optimized for a desired therapeutic profile. mdpi.comprinceton.edu

Synthesis Prediction: Employ AI tools to predict viable and efficient synthetic routes for newly designed derivatives, reducing the time and resources spent on experimental trial and error.

Exploration of Novel Reactivity and Functionalization Strategies

Expanding the chemical space around the 1-(5-Chloropyridin-2-yl)propan-2-ol core requires the exploration of novel chemical reactions and functionalization strategies. nih.gov The electron-deficient nature of the pyridine ring presents both challenges and opportunities for selective chemical modification. ncl.res.in

Future research in this area should focus on:

Late-Stage Functionalization: Developing reactions that can modify the core structure in the final steps of a synthesis, allowing for the rapid creation of a diverse library of analogs from a common intermediate.

Photoredox Catalysis: Using light-driven reactions to enable novel transformations that are difficult to achieve with traditional thermal methods, such as the introduction of complex alkyl groups.

Metal-Catalyzed Cross-Coupling: Expanding the portfolio of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at various positions on the pyridine ring to introduce a wide array of substituents. The introduction of a nitro group, for example, can facilitate the functionalization of the pyridine ring in various ways. nih.gov

By pursuing these multifaceted research avenues, the scientific community can systematically explore the potential of 1-(5-Chloropyridin-2-yl)propan-2-ol, transforming it from a simple chemical structure into a valuable scaffold for innovation across various scientific disciplines.

Q & A

What are the standard synthetic routes for 1-(5-Chloropyridin-2-yl)propan-2-ol, and how is its purity assessed experimentally?

Basic Research Focus

Methodological Answer:

Synthesis typically involves coupling reactions using precursors like 5-chloro-2-formylpyridine. For example, reductive amination or Grignard addition can introduce the propan-2-ol moiety . Post-synthesis purification employs flash chromatography (silica gel, Davisil grade 634) and recrystallization (ethanol/water) .

Purity Assessment:

- NMR Spectroscopy: 1H/13C NMR (300–600 MHz) verifies structural features (e.g., pyridinyl CH at δ 8.3–8.5 ppm, alcoholic OH at δ 1.2–1.4 ppm) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

- HPLC: Reverse-phase C18 columns with UV detection (254 nm) using acetonitrile/water gradients confirm purity (>95%) .

How does the chloropyridinyl group influence the compound’s stability under varying experimental conditions?

Basic Research Focus

Methodological Answer:

The electron-withdrawing chlorine atom on the pyridine ring enhances thermal stability but increases susceptibility to nucleophilic attack. Stability tests should include:

- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (e.g., >200°C based on analogous compounds) .

- pH-Dependent Studies: Assess hydrolytic stability in buffered solutions (pH 3–10) via HPLC tracking of degradation products .

Stable storage conditions: anhydrous environments at 4°C to prevent alcohol oxidation .

What advanced strategies optimize reaction yields for derivatives of 1-(5-Chloropyridin-2-yl)propan-2-ol?

Advanced Research Focus

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 10 hours) and improves yields by 15–20% for analogous pyridazinyl compounds .

- Catalyst Screening: Potassium carbonate in 1,4-dioxane at 90°C achieves ~30% yield in SNAr reactions; switching to Cs2CO3 may enhance nucleophilic displacement efficiency .

- Flow Chemistry: Continuous reactors minimize side-product formation in multi-step syntheses .

| Reaction Condition | Yield | Key Variables | Reference |

|---|---|---|---|

| K2CO3, 1,4-dioxane, 90°C | 29.8% | Base strength, solvent | |

| Microwave, 150°C, 30 min | ~45% | Energy input, time |

How can computational modeling predict the biological activity of chloropyridinyl alcohol derivatives?

Advanced Research Focus

Methodological Answer:

- Docking Studies: Use SMILES/InChI descriptors (e.g.,

C1=CC(=NC=C1Cl)CO) to model interactions with targets like fungal CYP51 (relevant to antifungal activity) . - QSAR Models: Correlate logP values (calculated via PubChem data) with membrane permeability for lead optimization .

- DFT Calculations: Predict regioselectivity in electrophilic substitutions (e.g., chloro vs. fluoro analogs) .

How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Advanced Research Focus

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra (e.g., distinguishing pyridinyl CH from aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula discrepancies (e.g., [M+H]+ vs. [M+Na]+ adducts) .

- Cross-Validation: Compare with published data for analogs like 1-(5-fluoropyridin-2-yl)propan-2-ol to identify systematic errors .

What methodologies enable structure-activity relationship (SAR) studies for this compound?

Advanced Research Focus

Methodological Answer:

- Analog Synthesis: Introduce substituents (e.g., methyl, fluoro) at the pyridine 3-position to assess steric/electronic effects on antifungal activity .

- Biological Assays: Test against Candida albicans (MIC90 values) to correlate substituent hydrophobicity with potency .

- Metabolic Stability: Use liver microsomes to evaluate the impact of the propan-2-ol group on half-life .

How can researchers mitigate hazards during large-scale synthesis of chloropyridinyl alcohols?

Basic Research Focus

Methodological Answer:

- Thermal Risk Assessment: Conduct DSC to identify exothermic decomposition thresholds (>250°C for similar compounds) .

- Incompatibility Testing: Avoid strong oxidizers (e.g., HNO3) to prevent explosive byproducts .

- Ventilation Protocols: Use fume hoods rated for pyridine derivatives to limit inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.